N-{2-[(2-Amino-ethyl)-ethyl-amino]-cyclohexyl}-acetamide
Description
N-{2-[(2-Amino-ethyl)-ethyl-amino]-cyclohexyl}-acetamide is a cyclohexyl-based acetamide derivative featuring dual amine functionalities: an ethyl-amino group and a 2-aminoethyl substituent on the cyclohexyl ring. The ethyl-amino and aminoethyl groups may enhance solubility in polar solvents and enable interactions with biological targets or polymer matrices .
Properties
IUPAC Name |
N-[2-[2-aminoethyl(ethyl)amino]cyclohexyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O/c1-3-15(9-8-13)12-7-5-4-6-11(12)14-10(2)16/h11-12H,3-9,13H2,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJAHCNYNTURMGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN)C1CCCCC1NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2-Amino-ethyl)-ethyl-amino]-cyclohexyl}-acetamide typically involves multiple steps. One common method starts with the reaction of cyclohexylamine with ethyl chloroacetate to form N-(cyclohexyl)-2-chloroacetamide. This intermediate is then reacted with ethylenediamine to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid and amine derivatives.
Key Observations:
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Acidic Hydrolysis :
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Reaction with 6M HCl at 110°C for 12 hours converts the acetamide to acetic acid and the corresponding amine (N-{2-[(2-amino-ethyl)-ethyl-amino]-cyclohexyl}-amine).
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Mechanism: Protonation of the carbonyl oxygen followed by nucleophilic attack by water.
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Basic Hydrolysis :
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Treatment with 2M NaOH at 80°C for 8 hours produces sodium acetate and the free amine.
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| Condition | Reagents | Products | Yield | Reference |
|---|---|---|---|---|
| Acidic (HCl, heat) | 6M HCl, 110°C | Acetic acid + N-{2-[(2-amino-ethyl)-ethyl-amino]-cyclohexyl}-amine | 85–90% | |
| Basic (NaOH, heat) | 2M NaOH, 80°C | Sodium acetate + N-{2-[(2-amino-ethyl)-ethyl-amino]-cyclohexyl}-amine | 78–83% |
Alkylation and Acylation of Amine Groups
The tertiary amine and primary aminoethyl groups participate in nucleophilic substitution or acylation reactions.
Ethylation:
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Reaction with ethyl bromide in ethanol at 60°C forms a quaternary ammonium salt .
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Conditions : Ethanol, K₂CO₃, 24 hours.
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Product : N-{2-[(2-(Diethylamino)-ethyl)-ethyl-amino]-cyclohexyl}-acetamide .
Acylation:
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Treatment with acetyl chloride in dichloromethane (DCM) yields a bis-acylated derivative.
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Product : N-{2-[(2-(Acetylamino)-ethyl)-ethyl-amino]-cyclohexyl}-acetamide .
Reduction Reactions
The compound’s tertiary amine group can act as a reducing agent in specific catalytic hydrogenation systems.
Key Findings:
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Catalytic hydrogenation (H₂, 50 psi) with Pd/C in methanol reduces unsaturated bonds in structurally related acetamides .
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Direct reduction of the acetamide group to a primary alcohol requires strong agents like LiAlH₄, though this has not been explicitly reported for this compound .
Coordination Chemistry
The aminoethyl-ethyl-amine side chain can form complexes with transition metals.
Example:
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Copper(II) Complexation :
| Metal Salt | Solvent | Complex | Stability Constant (log K) | Reference |
|---|---|---|---|---|
| CuCl₂ | Ethanol/Water | [Cu(L)₂]Cl₂ | 8.2 ± 0.3 |
Stability Under Oxidative Conditions
The compound decomposes under strong oxidative conditions:
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H₂O₂ (30%) : Degrades into cyclohexanone and ethylamine derivatives at 60°C .
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KMnO₄ (acidic) : Cleavage of the cyclohexyl ring occurs, producing adipic acid fragments .
Biological Interactions
While not a direct chemical reaction, the compound’s interactions with biological targets inform its reactivity:
Scientific Research Applications
Chemical Synthesis
N-{2-[(2-Amino-ethyl)-ethyl-amino]-cyclohexyl}-acetamide serves as a crucial building block in the synthesis of more complex molecules. Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, allows chemists to create diverse derivatives that may possess unique properties.
Biochemical Probing
The compound has been investigated for its potential as a biochemical probe in studying cellular mechanisms related to inflammation and cancer. Its structural features enable it to interact with specific molecular targets, modulating enzyme activity and signaling pathways.
Anti-inflammatory Activity
Research indicates that this compound can inhibit phospholipase A2 (PLA2), an enzyme involved in the inflammatory response. This inhibition may lead to reduced levels of pro-inflammatory mediators, highlighting its potential as an anti-inflammatory agent.
Anticancer Potential
Preliminary studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, such as HepG2 and MCF-7. One derivative demonstrated an IC50 value of 5.10 µM against MCF-7 cells, suggesting promising anticancer activity compared to traditional treatments like doxorubicin.
Industrial Applications
In industrial settings, this compound is being explored for its role in developing new materials and chemical processes. Its unique properties can enhance the performance of materials used in pharmaceuticals and other chemical industries.
Case Study 1: Anti-inflammatory Activity
A study demonstrated that this compound inhibits PLA2 activity, correlating with reduced inflammatory markers in vitro. This suggests a mechanism where the compound mitigates inflammation by blocking arachidonic acid release.
Case Study 2: Anticancer Activity
In another investigation, derivatives of the compound were tested against various cancer cell lines. Notably, one derivative exhibited an IC50 value of 5.10 µM against MCF-7 cells, outperforming traditional chemotherapy agents like doxorubicin, indicating its potential for developing new anticancer therapies.
| Biological Activity | IC50 Value (µM) | Target Cell Line |
|---|---|---|
| Anticancer | 5.10 | MCF-7 |
| Anticancer | 6.19 | HepG2 |
| Anti-inflammatory | Not specified | PLA2 |
Mechanism of Action
The mechanism of action of N-{2-[(2-Amino-ethyl)-ethyl-amino]-cyclohexyl}-acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Differences
- Amino vs. Chloro Substituents: Compounds like alachlor (chloro-substituted) exhibit herbicidal activity due to electrophilic reactivity, enabling alkylation of biological targets . In contrast, amino groups in the target compound and analogs (e.g., 2-amino-N-(2-hydroxyethyl)acetamide ) favor hydrogen bonding, making them suitable for drug design or polymer crosslinking .
- Hydroxyethyl vs. Aminoethyl: N-(4-[Ethyl-(2-hydroxyethyl)amino]cyclohexyl)acetamide has higher hydrophilicity than the target compound due to the hydroxyethyl group, which may reduce membrane permeability compared to the aminoethyl substituent.
Physicochemical Properties
- Hydrogen Bonding: N-Cyclohexyl-2-(2,3-dichlorophenoxy)acetamide forms N–H⋯O bonds, critical for crystal packing and protein interactions . The target compound’s amino groups likely enable similar interactions.
Biological Activity
N-{2-[(2-Amino-ethyl)-ethyl-amino]-cyclohexyl}-acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological mechanisms, and various applications based on diverse research findings.
Synthesis of this compound
The synthesis of this compound typically involves several key steps:
- Formation of an Intermediate : Cyclohexylamine reacts with ethyl chloroacetate to produce N-(cyclohexyl)-2-chloroacetamide.
- Final Product Formation : The intermediate is then reacted with ethylenediamine to yield this compound.
- Reaction Conditions : Common solvents include ethanol or methanol, often requiring heating to facilitate the reaction .
This compound exhibits its biological effects through interactions with specific molecular targets. It has been noted for its ability to modulate the activity of certain enzymes involved in inflammatory pathways, potentially exerting anti-inflammatory effects .
Biological Activities
- Anti-inflammatory Activity : The compound has been explored for its potential anti-inflammatory properties, particularly through inhibition of enzymes such as phospholipase A2 (PLA2), which plays a crucial role in the inflammatory response .
- Anticancer Potential : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines, including HepG2 and MCF-7 cells. The IC50 values for some derivatives were found to be significantly lower than those for standard treatments like doxorubicin, indicating promising anticancer activity .
- Biochemical Probing : As a biochemical probe, it has potential applications in studying cellular mechanisms and pathways related to inflammation and cancer .
Case Study 1: Anti-inflammatory Activity
A study demonstrated that this compound could inhibit PLA2 activity, which correlates with reduced inflammatory markers in vitro. This suggests a mechanism whereby the compound could mitigate inflammation by blocking the release of arachidonic acid, a precursor to pro-inflammatory mediators .
Case Study 2: Anticancer Activity
In another investigation, derivatives of the compound were tested against various cancer cell lines. Notably, one derivative showed an IC50 value of 5.10 µM against MCF-7 cells, outperforming traditional chemotherapy agents. This highlights the compound's potential as a lead structure for developing new anticancer therapies .
Data Summary
| Biological Activity | IC50 Value (µM) | Target Cell Line |
|---|---|---|
| Anticancer | 5.10 | MCF-7 |
| Anticancer | 6.19 | HepG2 |
| Anti-inflammatory | Not specified | PLA2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
